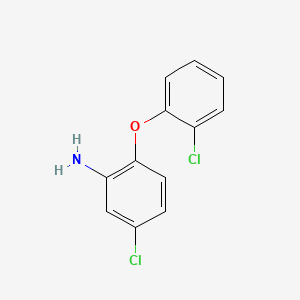

5-Chloro-2-(2-chlorophenoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHORTNLNXNZNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205537 | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-48-4 | |

| Record name | 2-Amino-2′,4-dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(2-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2LQP2528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(2-chlorophenoxy)aniline (CAS No. 56966-48-4)

This guide provides a comprehensive technical overview of 5-Chloro-2-(2-chlorophenoxy)aniline, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Unveiling a Versatile Scaffold

This compound is a substituted diphenyl ether derivative with the CAS number 56966-48-4.[1][2][3] Its structure, featuring a dichlorinated phenoxy aniline backbone, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] Anilines and their derivatives are foundational components in the development of numerous therapeutic agents due to their versatile reactivity and ability to interact with biological targets.[4] This guide will delve into the chemical properties, synthesis, potential applications, and analytical characterization of this compound.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56966-48-4 | [1][2][3][6] |

| Molecular Formula | C₁₂H₉Cl₂NO | [1][3][7] |

| Molecular Weight | 254.11 g/mol | [1][3][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-2',4-dichlorodiphenyl ether, 5-Chloro-2-(2-chlorophenoxy)benzenamine | [1][8] |

| Boiling Point | 210°C at 11 mmHg | [2] |

Synthesis Pathway: An Ullmann Condensation and Reduction Approach

The synthesis of this compound typically involves a two-step process: an Ullmann condensation followed by the reduction of a nitro group. This approach is a common strategy for the formation of diaryl ethers and subsequent conversion to anilines. A related patent for a similar compound outlines a process involving the reduction of a nitroaromatic compound.[9]

Step-by-Step Synthesis Protocol:

-

Ullmann Condensation: 2,4-dichloronitrobenzene is reacted with 2-aminophenol in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, forming the diaryl ether linkage.

-

Nitro Group Reduction: The resulting nitro-diaryl ether intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to an amino group (-NH₂). A common method for this transformation is catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard laboratory techniques such as extraction, chromatography, and recrystallization to achieve the desired purity.

Caption: Generalized synthesis workflow for this compound.

Applications in Drug Discovery and Development

While specific drug candidates directly incorporating this compound are not widely reported in public literature, its structural motifs are prevalent in medicinal chemistry.[5] Chloro-containing compounds and aniline derivatives are integral to a vast array of FDA-approved drugs.[5] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The aniline group serves as a versatile handle for further chemical modifications to build more complex molecular architectures.

This compound serves as a valuable starting material for generating libraries of novel compounds for screening in various therapeutic areas. The general workflow for integrating such a building block into a drug discovery pipeline is illustrated below.

Caption: Conceptual integration of a building block into a drug discovery workflow.

Postulated Mechanism of Action: A Note on Aniline-Containing Scaffolds

The precise mechanism of action for this compound itself is not defined, as it is primarily a synthetic intermediate. However, the broader class of aniline-containing molecules exerts biological effects through various mechanisms.[4] For instance, many kinase inhibitors feature an aniline or related amino-heterocycle core that forms critical hydrogen bonds within the ATP-binding pocket of the enzyme. The general structure of this compound could potentially be modified to target a range of biological pathways implicated in diseases such as cancer or inflammation.[10]

Caption: Generalized inhibition of a protein kinase signaling pathway by an aniline-based drug.

Analytical Characterization

Ensuring the identity and purity of this compound is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] | A single major peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with a corresponding mass spectrum showing the molecular ion peak (m/z = 253/255/257 due to chlorine isotopes). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation.[1] | ¹H NMR would show characteristic signals for the aromatic protons and the amine protons. ¹³C NMR would show the expected number of signals for the carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Functional group identification.[1] | Characteristic absorption bands for N-H stretching of the amine, C-O-C stretching of the ether, and C-Cl stretching. |

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11]

As with many aniline derivatives, there is a potential for toxicity, and thorough toxicological properties for this specific compound have not been extensively investigated.[11][12] Therefore, it is prudent to treat it as potentially hazardous upon ingestion, inhalation, or skin absorption.[12][13]

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. Its dichlorinated diphenyl ether aniline structure provides a versatile platform for chemical modification. This guide has provided a technical overview of its properties, synthesis, potential applications, and analytical characterization to support its effective and safe use in a research and development setting.

References

- This compound | C12H9Cl2NO | CID 92601 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-_2-chlorophenoxy_aniline]

- This compound | 56966-48-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCase_EN_56966-48-4.htm]

- This compound - SIELC Technologies. [URL: https://sielc.com/compound/5-chloro-2-2-chlorophenoxy-aniline.html]

- MSDS of 5-Chloro-2-phenoxyaniline - Capot Chemical. [URL: https://www.capotchem.com/msds/93-67-4.html]

- 5-Chloro-2-(propane-2-sulfonyl)aniline For Research - Benchchem. [URL: https://www.benchchem.com/product/b6326213]

- This compound - gsrs. [URL: https://gsrs.

- In-depth Technical Guide: Safety Data for 5-Chloro-2-(propan-2-yl)aniline - Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B6326213/In-depth%20Technical%20Guide_Safety%20Data%20for%205-Chloro-2-(propan-2-yl)aniline_B6326213.pdf]

- This compound | CAS 56966-48-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-chloro-2-2-chlorophenoxy-aniline-56966-48-4]

- A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents. [URL: https://patents.google.

- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/01635-61-6.htm]

- Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline - Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B6326213/Application%20Notes%20and%20Protocols%20for%20the%20Analytical%20Characterization%20of%205-Chloro-2-(propan-2-yl)aniline_B6326213.pdf]

- Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B6326213/Characterization%20and%20Structural%20Confirmation%20of%205-Chloro-2-(propan-2-yl)

- 5-CHLORO-2-(4-CHLOROPHENOXY)ANILINE - ChemBK. [URL: https://www.chembk.com/en/chem/5-CHLORO-2-%284-CHLOROPHENOXY%29ANILINE]

- 2-Amino-2′,4-dichlorodiphenyl ether - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=56966-48-4]

- 2-Amino-2,4-dichlorodiphenyl ether | 56966-48-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93e4c51d]

- 56966-48-4, 2-Amino-2′,4-dichlorodiphenyl ether Formula - Echemi. [URL: https://www.echemi.com/products/2-amino-2-4-dichlorodiphenyl-ether-cas-56966-48-4.html]

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. [URL: https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7505359/]

- Application of 2-Amino-5-chlorobenzophenone - ChemicalBook. [URL: https://www.chemicalbook.com/article/application-and-pharmacokinetics-of-2-amino-5-chlorobenzophenone.htm]

Sources

- 1. This compound | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56966-48-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. news.umich.edu [news.umich.edu]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 10. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 5-Chloro-2-(2-chlorophenoxy)aniline: Structure, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-(2-chlorophenoxy)aniline, a halogenated diaryl ether aniline of significant interest as a chemical intermediate. The document delineates its molecular structure, physicochemical properties, a robust synthetic pathway with detailed experimental protocol, and a multi-faceted spectroscopic characterization strategy. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causal relationships in experimental design and the principles of structural validation, ensuring a trustworthy and authoritative resource for laboratory applications.

Molecular Identity and Structural Elucidation

This compound, also known by its synonym 2-Amino-2',4-dichlorodiphenyl ether, is a difunctional organic molecule featuring a diaryl ether linkage.[1][2] Its structure is composed of an aniline ring system connected via an ether oxygen to a chlorophenyl ring.

The core aniline moiety is substituted at the 5-position with a chlorine atom and at the 2-position with the 2-chlorophenoxy group. This specific substitution pattern dictates the molecule's reactivity and its utility as a precursor in multi-step organic synthesis.

Key Identifiers:

The molecule is achiral and possesses a single covalently-bonded unit.[1][6] Its structural complexity and the presence of multiple reactive sites make it a versatile building block in medicinal and materials chemistry.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for this compound are summarized below. Note that some properties are computationally predicted and should be used as a guideline pending experimental verification.

| Property | Value | Source |

| Molecular Weight | 254.11 g/mol | [1][3][5] |

| Appearance | Brown solid (predicted) | [7] |

| Boiling Point | 210 °C at 11 mmHg | [8] |

| LogP | 3.75 | [3] |

| Molecular Formula | C₁₂H₉Cl₂NO | [4][5][6] |

| CAS Number | 56966-48-4 | [1][2][4] |

Synthesis and Purification: An Exemplary Protocol

The synthesis of diaryl ethers such as this compound is commonly achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a classic and reliable method. This is followed by the reduction of a nitro group, which is a common precursor to the less stable aniline functionality.

The following two-step protocol is a representative and field-proven approach.

Step 1: Ullmann Condensation to form 4-Chloro-2-(2-chlorophenoxy)-1-nitrobenzene

-

Causality: The Ullmann condensation is chosen for its effectiveness in forming diaryl ether bonds, which are otherwise difficult to construct. It utilizes a copper catalyst to facilitate the coupling between an aryl halide and a phenol. The nitro group is employed as a stable precursor to the amine and as an electron-withdrawing group to activate the aryl halide (2,4-dichloronitrobenzene) toward nucleophilic substitution.

Step 2: Reduction of the Nitro Group to form this compound

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to anilines, often proceeding with high yield and producing water as the only byproduct. Alternatives like reduction with metals in acidic media (e.g., SnCl₂/HCl) are also effective but may require more rigorous workup procedures.

Below is a diagrammatic representation of the synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step A: Synthesis of 4-Chloro-2-(2-chlorophenoxy)-1-nitrobenzene

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 140 °C under a nitrogen atmosphere and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether intermediate.

Step B: Synthesis of this compound

-

Reactor Setup: In a hydrogenation vessel, dissolve the nitro-intermediate from Step A (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-3 atm or a balloon) with vigorous stirring at room temperature until TLC indicates complete consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system where each method offers orthogonal data to confirm the molecular structure. While spectral data is available through databases, the following section describes the expected characteristics.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons.

-

Aniline Ring Protons (3H): These protons will appear as complex multiplets or doublets of doublets in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group will likely be the most upfield.

-

Chlorophenoxy Ring Protons (4H): These four protons will also reside in the aromatic region, likely showing complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms, consistent with the molecule's asymmetry.

-

Aromatic Carbons: Signals will appear between ~110 and 160 ppm.

-

Key Signals: The carbon atoms directly bonded to chlorine (C-Cl), oxygen (C-O), and nitrogen (C-N) will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A characteristic doublet or a broad peak around 3300-3500 cm⁻¹ corresponding to the primary amine (aniline).

-

C-O-C Stretch: A strong, sharp absorption band around 1200-1250 cm⁻¹ indicating the aryl ether linkage.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C and C-H Bending: Multiple peaks between 1400-1600 cm⁻¹ and 690-900 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 253 (for ³⁵Cl isotopes).

-

Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. This will result in a characteristic cluster of peaks: M⁺ (m/z 253), M⁺+2 (m/z 255), and M⁺+4 (m/z 257) with an approximate intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Safety and Handling

This compound is classified as an irritant.[4] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

Applications and Research Context

As a substituted diaryl ether aniline, this compound is primarily valued as an intermediate in organic synthesis. Molecules with this scaffold are explored in various fields:

-

Pharmaceuticals: Diaryl ether linkages are present in numerous biologically active compounds. The aniline group provides a handle for further functionalization, such as amide bond formation, to build more complex drug candidates.

-

Agrochemicals: Similar chlorinated aromatic compounds serve as precursors for herbicides and fungicides.[10]

-

Materials Science: The structural rigidity and electronic properties of the diaryl ether core can be exploited in the synthesis of polymers and dyes.

The analysis of this compound by HPLC is relevant for impurity profiling in manufacturing and for pharmacokinetic studies in drug development.[3]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ChemBK. (n.d.). 5-CHLORO-2-(4-CHLOROPHENOXY)ANILINE - Physico-chemical Properties. Retrieved January 7, 2026, from [Link]

-

Capot Chemical. (2009). MSDS of 5-Chloro-2-phenoxyaniline. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

Sources

- 1. This compound | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:56966-48-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 56966-48-4 [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Dichlorophenoxy Aniline Isomers (C12H9Cl2NO): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and potential applications of dichlorophenoxy aniline isomers with the molecular formula C12H9Cl2NO. This class of compounds, characterized by a diaryl ether linkage, represents a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the chemistry and biological relevance of these aniline derivatives.

Introduction: The Significance of the Dichlorophenoxy Aniline Scaffold

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their utility stems from the reactivity of the amino group and the potential for diverse substitutions on the aromatic ring. The incorporation of a dichlorophenoxy moiety via an ether linkage introduces specific steric and electronic properties that can significantly influence the pharmacological activity of the resulting molecule. This diaryl ether motif is a key structural feature in numerous compounds with demonstrated biological activities, including antimicrobial and anticancer properties. A thorough understanding of the isomeric possibilities, synthetic routes, and structure-activity relationships (SAR) of dichlorophenoxy anilines is therefore crucial for the rational design of novel therapeutic agents.

Isomerism and IUPAC Nomenclature of C12H9Cl2NO Aniline Derivatives

The molecular formula C12H9Cl2NO allows for a considerable number of structural isomers. The core structure consists of an aminophenyl ring linked to a dichlorophenyl ring through an ether oxygen. The complexity of isomerism arises from the various possible substitution patterns of the two chlorine atoms on one ring and the phenoxy group on the aniline ring.

According to IUPAC nomenclature guidelines, these compounds are named as derivatives of aniline or benzenamine. The position of the dichlorophenoxy group on the aniline ring is indicated by a number, and the positions of the chlorine atoms on the phenoxy ring are specified in parentheses.

Table 1: Prominent Isomers of C12H9Cl2NO Aniline Derivatives and their IUPAC Names

| IUPAC Name | CAS Number |

| 2-(2,4-Dichlorophenoxy)aniline | 26306-64-9 |

| 4-(2,4-Dichlorophenoxy)aniline | 14861-17-7 |

| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | 92602 (CID) |

| 3-(3,4-Dichlorophenoxy)aniline | 887580-74-7 |

| 2-Chloro-4-(2,4-dichlorophenoxy)aniline | Not readily available |

| 3-Chloro-4-(2,4-dichlorophenoxy)aniline | Not readily available |

This table presents a selection of possible isomers. The exact number of isomers is extensive, and their properties and applications can vary significantly.

Synthesis of Dichlorophenoxy Aniline Derivatives: The Ullmann Condensation

The primary and most established method for the synthesis of the diaryl ether linkage in dichlorophenoxy aniline derivatives is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In the context of C12H9Cl2NO synthesis, this translates to the reaction of a dichlorophenol with a chloro- or bromo-nitrobenzene, followed by the reduction of the nitro group to an amine. The choice of starting materials dictates the final isomeric product.

The Ullmann condensation traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder and more efficient catalytic systems, often employing copper(I) salts with various ligands.[1][2] The selection of the catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products.[3]

General Reaction Scheme

The synthesis typically proceeds in two main steps:

-

Ullmann Condensation: Formation of the diaryl ether by coupling a dichlorophenol with a halogenated nitrobenzene derivative in the presence of a copper catalyst and a base.

-

Nitro Group Reduction: Reduction of the nitro-intermediate to the corresponding aniline derivative.

Caption: General synthetic pathway for dichlorophenoxy aniline derivatives.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline

This protocol is adapted from a patented synthesis method and illustrates the two-step process for a specific isomer.[4]

Step 1: Synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene (Ullmann Condensation)

-

Reactants: 2,4-Dichlorophenol and 2,5-Dichloronitrobenzene.

-

Catalyst: Copper-based catalyst (details often proprietary in patents, but CuI or Cu2O are common).

-

Base: Potassium hydroxide.

-

Solvent: Toluene (can also act as an azeotropic agent to remove water).

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and Dean-Stark apparatus, add 2,4-dichlorophenol and potassium hydroxide.

-

Heat the mixture to melt the phenol and allow the formation of the potassium phenoxide salt. Water is formed as a byproduct and can be removed azeotropically with toluene.

-

Add 2,5-dichloronitrobenzene and the copper catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically 130-160 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

After completion of the reaction, cool the mixture and wash with an aqueous solution to remove inorganic salts.

-

The organic layer containing the product is separated, and the solvent is removed under reduced pressure to yield the crude 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene.

-

The crude product can be purified by recrystallization.

Step 2: Reduction of 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene to 5-Chloro-2-(2,4-dichlorophenoxy)aniline

-

Reducing Agent: A combination of catalytic transfer hydrogenation (e.g., using ammonium formate) followed by gaseous hydrogenation is a patented method to achieve high purity and minimize dehalogenation.[4] Alternatively, classical reduction methods like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H2 gas over a palladium catalyst can be employed.

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation reactor.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a suitable temperature until the hydrogen uptake ceases.

-

After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the desired 5-chloro-2-(2,4-dichlorophenoxy)aniline.

-

Further purification can be achieved by recrystallization or column chromatography.

Structural Characterization and Physicochemical Properties

The unambiguous identification of the synthesized isomers and the determination of their purity are paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Key Spectroscopic Data for Dichlorophenoxy Aniline Isomers (Representative Data)

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| 2-(2,4-Dichlorophenoxy)aniline | Aromatic protons in the range of 6.5-7.5 ppm. The NH2 protons typically appear as a broad singlet.[5] | Aromatic carbons in the range of 110-160 ppm.[5] | ~3400-3300 (N-H stretch), ~1240 (C-O-C stretch) | M+ at ~253/255/257 corresponding to chlorine isotopes.[6] |

| 4-(2,4-Dichlorophenoxy)aniline | Aromatic protons in the range of 6.8-7.4 ppm. The NH2 protons typically appear as a broad singlet. | Aromatic carbons in the range of 115-155 ppm. | ~3450-3350 (N-H stretch), ~1230 (C-O-C stretch) | M+ at ~253/255/257 corresponding to chlorine isotopes.[7] |

Note: Specific chemical shifts and peak intensities will vary depending on the isomer and the solvent used for analysis. The data presented here are representative and should be confirmed with experimental data for specific compounds.

Physicochemical Properties

The physicochemical properties of these isomers are critical for their application in drug development, influencing their solubility, permeability, and metabolic stability.

Table 3: Physicochemical Properties of Selected Dichlorophenoxy Aniline Isomers

| Property | 2-(2,4-Dichlorophenoxy)aniline | 4-(2,4-Dichlorophenoxy)aniline |

| Molecular Weight | 254.11 g/mol | 254.11 g/mol |

| Boiling Point | 332.8 °C at 760 mmHg | 359.8 °C (Predicted)[8] |

| Density | 1.364 g/cm³ | 1.364 g/cm³ (Predicted)[8] |

| XLogP3 | 4.0[6] | 3.8[7] |

Applications in Drug Development and Biological Activity

The dichlorophenoxy aniline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial Activity

Derivatives of dichlorophenoxy aniline are precursors to important antimicrobial agents. For instance, 5-chloro-2-(2,4-dichlorophenoxy)aniline is a key intermediate in the synthesis of triclosan, a widely used antibacterial and antifungal agent.[9] The dichloroacetyl group, when attached to various amine structures, including those with a phenoxy moiety, has been shown to be crucial for antimicrobial activity.[2][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as fatty acid synthesis.

Anticancer Activity

Numerous studies have highlighted the potential of aniline derivatives as anticancer agents.[11][12] The dichlorophenoxy aniline scaffold can be incorporated into larger molecules designed to target specific pathways involved in cancer cell proliferation and survival. For example, derivatives of 4-anilinoquinazoline are known inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. The cytotoxic effects of novel synthetic compounds containing aniline moieties are frequently evaluated against various cancer cell lines to determine their potential as chemotherapeutic agents.[13][14][15][16]

Caption: Potential biological activities of dichlorophenoxy aniline derivatives.

Conclusion and Future Perspectives

The dichlorophenoxy aniline isomers with the molecular formula C12H9Cl2NO represent a versatile and valuable class of compounds for drug discovery and development. The Ullmann condensation provides a reliable synthetic route to the core diaryl ether structure, and modern catalytic systems have made this transformation more efficient and accessible. The diverse substitution patterns possible for this scaffold allow for the fine-tuning of physicochemical and pharmacological properties.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of isomers to build a comprehensive structure-activity relationship database. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as potential therapeutic candidates. Furthermore, the development of more sustainable and cost-effective synthetic methodologies will be essential for the large-scale production of these promising molecules.

References

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- 2-(2,4-DICHLOROPHENOXY)ANILINE HYDROCHLORIDE synthesis. ChemicalBook.

- 14861-17-7, 4-(2,4-Dichlorophenoxy)aniline Formula. ECHEMI.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews (RSC Publishing).

- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.

- A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed Central.

- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.

- 2-(2,4-Dichlorophenoxy)aniline hydrochloride | CAS 89279-16-3. Santa Cruz Biotechnology.

- 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO). PubChem.

- 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. PubChem.

- Brief Guide to the Nomencl

- A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

- A kind of method for synthesizing 2,4-dichloroaniline.

- IUPAC nomencl

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.

- Ullmann Reaction. Organic Chemistry Portal.

- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.

- 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. PubChem.

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

- Cytotoxicity effect of synthesized compounds on cancer cell lines.

- 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. SpectraBase.

- The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,...

- 2,4-D - the NIST WebBook. NIST.

- 2,4-Dichloroaniline(554-00-7)IR1. ChemicalBook.

- 2-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO). PubChem.

- 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum. ChemicalBook.

- NMR SPECTRA OF CHAPTER 1. AIR Unimi.

- (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. PubChem.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.

- Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes.

- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz

- Chapter P-9 - Nomenclature of Organic Chemistry.

- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening.

- Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers.

- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. PMC - PubMed Central.

- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH.

- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed.

- 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.

- Process of preparing 2, 4-dichlorophenoxyacetic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 2-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 5-Chloro-2-(2-chlorophenoxy)aniline (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(2-chlorophenoxy)aniline

Introduction: Elucidating the Structure of a Key Chemical Intermediate

This compound is a substituted diphenyl ether derivative, a structural motif found in various biologically active compounds.[1] Its precise molecular architecture, featuring two chlorinated phenyl rings linked by an ether bridge and further functionalized with an amino group, makes it a valuable building block in organic synthesis, potentially for agrochemical and pharmaceutical development.[2] Accurate structural confirmation is paramount for its application, ensuring identity, purity, and predicting reactivity.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its molecular structure. This document is intended for researchers and drug development professionals, offering not just the data, but the underlying scientific rationale for the experimental choices and interpretation.

Compound Identifiers:

-

Chemical Name: this compound[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9] The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, combined with the number and type of carbon signals in ¹³C NMR, allow for the complete assembly of the molecular puzzle.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum reveals the disposition of protons on the aromatic rings and the amine group. Due to the asymmetric substitution, seven distinct aromatic proton signals are expected, along with a broad signal for the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage, and the electron-donating effect of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A |

| Aromatic H (7 protons) | ~6.4 - 7.8 | Multiplets | ~2 - 9 |

Note: Data is predicted based on typical chemical shifts for substituted diphenyl ethers and anilines. Actual values may vary depending on the solvent and spectrometer frequency.[1]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons directly attached to electronegative atoms (O, N, Cl) will be shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-O | ~145 - 155 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H | ~115 - 130 |

Note: Data is predicted based on established ranges for substituted aromatic compounds. The PubChem database indicates ¹³C NMR spectra are available via SpectraBase.[3]

Experimental Protocol: NMR Spectroscopy

The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.[9]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[9]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[9]

-

Workflow for NMR Analysis

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. These absorptions appear as bands in the IR spectrum, providing a molecular "fingerprint."

Expected IR Absorption Bands

For this compound, the key functional groups will produce characteristic absorption bands. The PubChem database notes that an FTIR spectrum for this compound is available from Aldrich Chemical Company.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Amine (N-H) | N-H Stretch | 3300 - 3500 (two bands) | Confirms the primary amine (-NH₂) group. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of aromatic rings. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Confirms the benzene ring skeletons. |

| Aryl Ether (C-O-C) | Asymmetric C-O Stretch | 1200 - 1275 | Key indicator of the diphenyl ether linkage. |

| Aryl Chloride (C-Cl) | C-Cl Stretch | 1000 - 1100 | Confirms the presence of chlorine substituents. |

Note: Wavenumber ranges are based on standard IR correlation tables.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern technique that allows for the direct analysis of solid or liquid samples with minimal preparation, making it a preferred method over traditional KBr pellets.[9]

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[9]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Record the sample spectrum over the range of 4000-400 cm⁻¹.[9]

-

Data Processing: The instrument software automatically processes the data, performs the background subtraction, and displays the final spectrum in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for FT-IR Analysis

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.[9] For this compound, the most critical information is the molecular ion peak and its characteristic isotopic pattern caused by the presence of two chlorine atoms.

Mass Spectrometry Data

The monoisotopic mass of C₁₂H₉Cl₂NO is 253.0061 Da.[3] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a distinctive isotopic cluster for its molecular ion (M).

-

M+ peak (²³⁵Cl): 100% relative abundance

-

M+2 peak (¹³⁵Cl, ¹³⁷Cl): ~65% relative abundance

-

M+4 peak (²³⁷Cl): ~10.5% relative abundance

This M, M+2, M+4 pattern is a definitive signature for a dichlorinated compound. The PubChemLite database provides predicted m/z values for various adducts, which are commonly observed in soft ionization techniques like ESI.[10]

| Adduct / Ion | Predicted m/z |

| [M+H]⁺ | 254.01340 |

| [M+Na]⁺ | 275.99534 |

| [M]⁺ | 253.00557 |

| [M-H]⁻ | 251.99884 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules, making it suitable for analyzing the amine-containing title compound. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺) are released into the gas phase.

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 100-500) to detect the molecular ion and any potential fragments or adducts. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.

-

Data Analysis: Analyze the resulting spectrum to identify the base peak, the molecular ion cluster, and confirm that the observed isotopic pattern matches the theoretical pattern for a dichlorinated compound.

Workflow for ESI-MS Analysis

Caption: Experimental workflow for ESI-Mass Spectrometry.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups (amine, ether, aryl chlorides), and mass spectrometry verifies the exact molecular weight and elemental composition (specifically the presence of two chlorine atoms). Each technique provides a layer of evidence that validates the findings of the others, culminating in a high-confidence structural assignment essential for any further research or development activities.

References

- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. SIELC Technologies. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-hydroxyaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H9Cl2NO). Université du Luxembourg. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

Sources

- 1. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. scbt.com [scbt.com]

- 7. This compound | 56966-48-4 [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 5-Chloro-2-(2-chlorophenoxy)aniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(2-chlorophenoxy)aniline, a key intermediate in various synthetic pathways. Directed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the theoretical principles governing its solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for predicting and experimentally determining its solubility profile. It includes a predicted qualitative solubility table, detailed, field-proven protocols for both qualitative and quantitative solubility determination, and visual aids to streamline experimental workflows. The methodologies presented herein are designed to be self-validating, ensuring accuracy and reproducibility in your laboratory settings.

Introduction to this compound

This compound, with the molecular formula C₁₂H₉Cl₂NO, is an aromatic amine derivative.[1][2] Its structure, featuring a diphenyl ether linkage, a primary amine group, and two chlorine substituents, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, from designing efficient synthetic routes and purification strategies to formulating products in the pharmaceutical and agrochemical industries. The solubility of an active pharmaceutical ingredient (API) or an intermediate can significantly impact its bioavailability and processability.[1]

Compound Profile:

-

IUPAC Name: this compound[1]

-

CAS Number: 56966-48-4[1]

-

Appearance: Typically a solid at room temperature.

Theoretical Principles of Solubility

The solubility of a substance is its ability to form a homogeneous solution with a solvent. This process is governed by a balance of intermolecular forces between the solute and solvent molecules and the overall change in entropy of the system. The adage "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities are more likely to be soluble in one another.[3]

For this compound, several structural features influence its solubility:

-

Polarity: The presence of the amine (-NH₂) group and the ether (-O-) linkage introduces polarity and the capacity for hydrogen bonding. However, the two large, nonpolar aromatic rings and the chlorine substituents contribute significantly to the molecule's hydrophobic character.[4]

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like alcohols.

-

pH Dependence: As an aromatic amine, this compound is a weak base. In acidic solutions, the amine group can be protonated to form a more polar and, consequently, more water-soluble ammonium salt.[4] Conversely, it is expected to be insoluble in basic solutions.[4]

-

Temperature: The solubility of most solids in liquid solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat.[5]

Predicted Solubility Profile

Based on the structural analysis and general principles of solubility for aromatic amines, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this table represents an educated estimation and should be confirmed by experimental determination.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, nonpolar aromatic structure dominates the molecule, making it hydrophobic and limiting its interaction with water molecules.[4] |

| Methanol, Ethanol | Soluble | These polar organic solvents can engage in hydrogen bonding with the amine group and effectively solvate the molecule.[4] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble to Soluble | These solvents have polar character that can interact with the polar groups of the solute, but lack hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving the nonpolar, aromatic portions of the molecule.[4] |

| Toluene | Sparingly Soluble to Moderately Soluble | Toluene is a nonpolar aromatic solvent that can interact favorably with the aromatic rings of the solute. | |

| Hexane | Insoluble to Sparingly Soluble | As a very nonpolar solvent, hexane is unlikely to effectively solvate the more polar regions of the molecule.[4] | |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group will react with the acid to form a more polar and water-soluble ammonium salt.[4] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | As a weak base, the compound will not react with a basic solution to form a soluble salt.[4] |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative analysis.

Protocol for Qualitative Solubility Determination

This protocol allows for a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer or stirring rod

-

A selection of solvents (e.g., Water, Ethanol, Dichloromethane, Hexane, 5% HCl, 5% NaOH)

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution. If the solution is clear and free of any solid particles, the compound is considered soluble. If solid particles remain, it is classified as insoluble or sparingly soluble.

-

Record your observations for each solvent.

The following diagram illustrates the workflow for this qualitative assessment.

Caption: Workflow for Qualitative Solubility Determination.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or screw-capped glass vials

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent(s)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

The logical flow of this quantitative method is depicted below.

Caption: Shake-Flask Method for Quantitative Solubility.

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility of this compound. While quantitative data is not readily published, the principles outlined, along with the predicted qualitative profile, offer a strong starting point for researchers. The provided experimental protocols are robust and adhere to industry best practices, enabling scientists to generate reliable and accurate solubility data. This information is critical for the effective development, purification, and formulation of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of Amines. Organic Chemistry II. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

Wikipedia. (2023, October 27). Solubility. Retrieved from [Link]

-

GSRI. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Retrieved from [Link]

Sources

Introduction: The Enduring Importance of the Diaryl Ether Scaffold

An In-Depth Technical Guide to the Synthesis of Substituted Diaryl Ethers

The diaryl ether (DE) moiety is a cornerstone structural motif in a multitude of biologically active molecules and advanced materials.[1][2] Its presence is critical to the function of numerous pharmaceuticals, including antibiotics (e.g., vancomycin), anticancer agents, and anti-inflammatory drugs.[2][3] In the agrochemical sector, diaryl ethers are integral to the design of potent herbicides and fungicides.[2] This widespread importance has driven a continuous and intense effort to develop efficient, versatile, and robust synthetic methods for their construction.

Historically, the synthesis of diaryl ethers was plagued by harsh reaction conditions, limited substrate scope, and low yields. However, the advent of modern transition-metal-catalyzed cross-coupling reactions has revolutionized the field, providing chemists with a powerful and diverse toolkit. This guide provides a comprehensive overview of the principal methodologies for synthesizing substituted diaryl ethers, from classical approaches to state-of-the-art catalytic systems. We will delve into the mechanistic underpinnings of each method, explain the rationale behind experimental choices, and provide detailed protocols for key transformations, offering researchers and drug development professionals a practical guide to this vital area of synthetic chemistry.

The Ullmann Condensation: A Foundational, Evolving Method

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the classical method for diaryl ether synthesis.[4] It traditionally involves the copper-mediated reaction between an aryl halide and a phenol, typically requiring high temperatures (120-250°C) and stoichiometric amounts of copper powder or salts.[4][5][6][7]

Mechanistic Insight

The precise mechanism of the Ullmann reaction has been a subject of debate, with evidence supporting both free radical and ionic pathways.[5]

-

Ionic Mechanism: This pathway is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the diaryl ether product.

-

Radical Mechanism: An alternative pathway suggests that copper generates an aryl radical from the aryl halide.[5] Recent studies involving ligand-free, copper(I)-catalyzed systems have also proposed catalytic cycles involving free radical paths, particularly when using bases like Cs₂CO₃.[8]

Limitations and Modern Refinements

The classical Ullmann reaction suffers from significant drawbacks, including harsh conditions, the need for stoichiometric or excess copper, and often low to moderate yields, especially with complex substrates.[6][7] These limitations spurred the development of "modern" Ullmann-type reactions that operate under milder conditions with catalytic amounts of copper. The key innovation was the introduction of ligands that stabilize the copper catalyst and facilitate the catalytic cycle.

Key improvements include:

-

Ligand Acceleration: Simple and inexpensive ligands like N,N-dimethylglycine and picolinic acid have been shown to dramatically improve reaction efficiency, allowing for lower temperatures (e.g., 90°C) and the use of less reactive aryl bromides.[9][10]

-

Improved Catalyst Systems: The use of well-defined copper(I) catalysts, often in combination with specific ligands and bases, has expanded the reaction's scope and functional group tolerance.[10][11]

-

Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, heterogeneous catalysts like copper oxide on alumina or copper fluorapatite have been developed.[12]

Comparative Overview: Classical vs. Modern Ullmann Condensation

| Feature | Classical Ullmann Condensation | Modern Ligand-Assisted Ullmann |

| Copper Source | Stoichiometric Cu powder, CuO, Cu(I) salts | Catalytic CuI, Cu₂O, CuBr |

| Temperature | High (120–250 °C) | Mild to Moderate (60–110 °C) |

| Ligand | None | Often required (e.g., diamines, amino acids)[10] |

| Substrate Scope | Limited, primarily activated aryl iodides | Broad, includes less reactive aryl bromides |

| Yields | Often low to moderate | Generally good to excellent |

| Workup | Difficult due to copper sludge | Simpler purification |

Representative Protocol: Modern Ullmann Diaryl Ether Synthesis

This protocol is adapted from the N,N-dimethylglycine-assisted method developed by Ma and Cai.[9]

-

Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 mmol), the aryl halide (1.0 mmol), the phenol (1.2 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane (2 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90°C with vigorous stirring for 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Approach

Nucleophilic aromatic substitution (SNAr) provides a powerful, often metal-free, pathway to diaryl ethers.[6] The reaction proceeds via the attack of a nucleophile (a phenoxide) on an aryl ring, displacing a leaving group (typically a halide).

Mechanism and Core Requirements

The SNAr reaction is a two-step process.[13] First, the phenoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, typically rapid step, the leaving group is expelled, restoring aromaticity.

A critical requirement for a successful SNAr reaction is that the aromatic ring undergoing substitution must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[14][15] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Caption: The SNAr mechanism for diaryl ether synthesis.

Advantages and Modern Implementations

The primary advantage of the SNAr approach is its simplicity and the avoidance of transition metal catalysts. For appropriately activated substrates, reactions can be high-yielding.[14] Modern variations often employ microwave irradiation to accelerate the reaction, allowing for the rapid synthesis of diaryl ethers in minutes rather than hours.[9] The use of potassium fluoride-alumina in conjunction with a crown ether has also been shown to be an effective mediating system.[16]

Representative Protocol: Microwave-Assisted SNAr Synthesis

This protocol is a general representation of microwave-assisted SNAr reactions.[9]

-

Reaction Setup: In a 10 mL microwave process vial, combine the activated aryl halide (1.0 mmol), the phenol (1.1 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

-

Solvent Addition: Add 3-5 mL of a high-boiling polar aprotic solvent, such as DMSO or DMF.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for 5-20 minutes.

-

Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography to obtain the pure diaryl ether.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The development of the Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, represents a paradigm shift in cross-coupling chemistry.[17][18] This palladium-catalyzed method allows for the coupling of a wide array of aryl halides and pseudohalides (e.g., triflates) with phenols under relatively mild conditions, overcoming many of the substrate scope limitations of the Ullmann and SNAr reactions.[9][17]

The Catalytic Cycle and the Role of Ligands

The efficacy of the Buchwald-Hartwig C-O coupling is critically dependent on the catalytic cycle, which involves three key steps: oxidative addition, alkoxide formation, and reductive elimination.[19][20]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Alkoxide Formation/Ligand Exchange: The phenol, in the presence of a base, displaces the halide on the palladium center to form a palladium alkoxide complex.

-

Reductive Elimination: This is the product-forming step where the Ar-OPh bond is formed, regenerating the Pd(0) catalyst.

The reductive elimination step is often the most challenging, and its success is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential.[9] They promote the reductive elimination step, prevent beta-hydride elimination, and stabilize the active Pd(0) catalyst.[19] Different "generations" of ligands have been developed to couple increasingly challenging substrates, including less reactive aryl chlorides.[19]

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.